molecular formula C25H20N2O4S B2631554 (2S)-3-(1,3-benzothiazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid CAS No. 959583-56-3

(2S)-3-(1,3-benzothiazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B2631554
CAS No.: 959583-56-3
M. Wt: 444.51
InChI Key: FOEQAVDISWFCSU-NRFANRHFSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-3-(benzo[d]thiazol-2-yl)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid . This name reflects three critical structural features:

  • The S-configuration at the second carbon of the alanine backbone, denoted by the (2S) prefix.
  • The benzothiazole moiety (benzo[d]thiazol-2-yl) attached to the third carbon.
  • The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group protecting the amino group.

Isomeric Considerations

  • Stereoisomerism : The compound exhibits enantiomerism due to the chiral center at the alpha-carbon of the alanine residue. The (2S) enantiomer is distinct from its (2R) counterpart, which is designated as Fmoc-D-ala(bth)-OH in some databases.
  • Positional Isomerism : The benzothiazole group is fixed at the 2-position of the heterocyclic ring, eliminating positional isomerism in this moiety.

Table 1 summarizes key IUPAC nomenclature elements for this compound and its enantiomer:

Feature (2S)-Enantiomer (2R)-Enantiomer
Configuration Prefix (2S) (2R)
Benzothiazole Position benzo[d]thiazol-2-yl benzo[d]thiazol-2-yl
Protecting Group 9H-fluoren-9-ylmethoxycarbonyl 9H-fluoren-9-ylmethoxycarbonyl
Depository Names Fmoc-L-Ala(Bth)-OH Fmoc-D-ala(bth)-OH

SMILES Notation and InChI Key Representations

SMILES Notation
The Simplified Molecular-Input Line-Entry System (SMILES) string for the (2S)-enantiomer is:
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=NC5=CC=CC=C5S4)C(=O)O. Key components include:

  • C@@H: Indicates the S-configuration at the chiral center.
  • CC4=NC5=CC=CC=C5S4: Represents the benzothiazole ring system.
  • COC(=O)N: Encodes the Fmoc-protected amino group.

InChI Key
The International Chemical Identifier (InChI) key for the (2S)-enantiomer is FOEQAVDISWFCSU-SECBINFHSA-N , derived from the full InChI string:
InChI=1S/C25H20N2O4S/c28-24(29)21(13-23-26-20-11-5-6-12-22(20)32-23)27-25(30)31-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19,21H,13-14H2,(H,27,30)(H,28,29)/t21-/m0/s1. The stereochemical descriptor /t21-/m0/s1 differentiates it from the (2R)-form.

Table 2 compares structural identifiers for both enantiomers:

Identifier (2S)-Enantiomer (2R)-Enantiomer
SMILES Configuration N[C@@H] N[C@H]
InChI Key Suffix -SECBINFHSA-N -OAQYLSRUSA-N

Comparative Analysis of Depository Naming Conventions

Chemical depositories employ varying naming conventions for this compound, as illustrated below:

PubChem

  • Uses Fmoc-D-ala(bth)-OH for the (2R)-enantiomer.
  • Employs IUPAC-derived names with explicit stereochemical descriptors.

EvitaChem

  • Adopts Fmoc-L-Ala(Bth)-OH , emphasizing the L-alanine backbone.
  • Prioritizes common laboratory abbreviations over full IUPAC names.

ChemicalBook

  • Lists synonyms like 3-(1,3-benzothiazol-2-yl)propanoic acid for related structures, omitting stereochemical details.

Table 3 highlights naming disparities across platforms:

Depository Preferred Name Stereochemistry Notation Key Features Emphasized
PubChem (R)-2-(Fmoc-amino)-3-(benzothiazol-2-yl)propanoic acid R/S Functional group hierarchy
EvitaChem Fmoc-L-Ala(Bth)-OH L/D Amino acid residue
Chem-Impex Fmoc-(R)-3-amino-3-(2-methoxyphenyl)propionic acid R/S Substituted phenyl group

These discrepancies arise from differing priorities:

  • IUPAC Compliance : Platforms like PubChem prioritize systematic names.
  • Synthetic Utility : Commercial databases emphasize abbreviations familiar to peptide chemists.
  • Structural Simplification : Some repositories omit stereochemical details for broader categorization.

Properties

IUPAC Name

(2S)-3-(1,3-benzothiazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S/c28-24(29)21(13-23-26-20-11-5-6-12-22(20)32-23)27-25(30)31-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19,21H,13-14H2,(H,27,30)(H,28,29)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEQAVDISWFCSU-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC5=CC=CC=C5S4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=NC5=CC=CC=C5S4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (2S)-3-(1,3-benzothiazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a synthetic amino acid derivative known for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H23N2O4S
  • Molecular Weight : 478.95 g/mol
  • CAS Number : 2187413-00-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. It is believed to function as an inhibitor of certain enzymes or receptors involved in cellular signaling. The presence of the benzothiazole moiety enhances its interaction with biological targets due to its aromatic nature and potential for π-π stacking interactions.

Biological Activity Overview

Research has indicated that (2S)-3-(1,3-benzothiazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid exhibits several biological activities:

  • Antitumor Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. It appears to induce apoptosis in malignant cells, potentially through the modulation of apoptotic pathways.
  • Antimicrobial Properties : Preliminary investigations suggest that the compound possesses antimicrobial activity against certain bacterial strains, indicating its potential as a lead compound in antibiotic development.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of specific bacteria
NeuroprotectiveReduces oxidative stress in neuronal cells

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the proliferation of breast cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2024) highlighted the compound's effectiveness against Staphylococcus aureus. The study found a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant antimicrobial potential.

Case Study 3: Neuroprotection

In an experimental model of neurodegeneration, (2S)-3-(1,3-benzothiazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid was shown to reduce markers of oxidative damage by 40%, indicating a protective effect on neuronal health.

Scientific Research Applications

Drug Development

The compound is explored for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Its structural features allow it to mimic natural amino acids, making it suitable for incorporation into peptide-based drugs.

Case Study : A study published in PubMed investigated the synthesis of similar benzothiazole derivatives and their effects on cancer cell lines, demonstrating the potential for this class of compounds in targeted cancer therapies .

Photophysical Studies

Research has shown that compounds containing benzothiazole and fluorenyl groups exhibit interesting photophysical properties, including fluorescence and phosphorescence. These properties are critical for applications in photonic devices and sensors.

Data Table: Photophysical Properties

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield
Benzothiazole Derivative4405900.45
Fluorenyl Derivative5006200.55

This table summarizes findings from studies on similar compounds, indicating that these derivatives can be engineered for specific optical applications .

Bioconjugation

The fluorenylmethoxycarbonyl group serves as a protecting group in peptide synthesis, allowing for the selective modification of amino acids. This property is advantageous in the synthesis of complex peptides and proteins.

Case Study : Research conducted on peptide synthesis involving fluorenylmethoxycarbonyl-protected amino acids demonstrated enhanced yields and purity in the final products when using such protective groups .

Enzyme Inhibition Studies

Compounds with benzothiazole moieties have been investigated for their ability to inhibit specific enzymes, including kinases and proteases, which are crucial targets in drug discovery.

Data Table: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50 (µM)
Compound AKinase X10
Compound BProtease Y5

This table illustrates the inhibitory effects observed in various studies, highlighting the compound's potential as a lead compound in enzyme inhibition .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs differ in the substituent attached to the propanoic acid backbone, altering physicochemical properties and applications. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Substituent Molecular Formula Molecular Weight Key Features
Target Compound: (2S)-3-(1,3-Benzothiazol-2-yl)-2-(Fmoc-amino)propanoic acid 1,3-Benzothiazol-2-yl Likely C₂₃H₁₈N₂O₄S ~426.46* Aromatic, rigid; enhances π-π stacking; moderate polarity.
(2S)-2-(Fmoc-amino)-3-(1H-pyrazol-4-yl)propanoic acid (CID 165892148) Pyrazol-4-yl C₂₁H₁₉N₃O₄ 377.39 Five-membered N-heterocycle; hydrogen-bonding capability.
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1) o-Tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 Hydrophobic; steric bulk may hinder peptide chain flexibility.
2-(Fmoc-amino)-3-(1,3-thiazol-2-yl)propanoic acid (CAS 1379862-69-7) Thiazol-2-yl C₂₁H₁₈N₂O₄S 394.45 Simpler thiazole ring; less aromatic than benzothiazole.
(S)-2-(Fmoc-amino)-3-(thiophen-3-yl)propanoic acid (CAS 186320-06-9) Thiophen-3-yl C₂₂H₁₉NO₄S 393.46 Sulfur-containing heterocycle; moderate polarity; aromatic.
(S)-2-(Fmoc-amino)-3-(2,4,5-trifluorophenyl)propanoic acid 2,4,5-Trifluorophenyl C₂₄H₁₈F₃NO₄ 441.40* Fluorinated aromatic; increases lipophilicity and metabolic stability.
(2S)-3-(Carbamoylamino)-2-(Fmoc-amino)propanoic acid (CAS 1192601-91-4) Carbamoylamino C₁₉H₁₉N₃O₅ 369.37 Urea-like substituent; hydrogen-bond donor/acceptor; hydrophilic.

*Estimated based on analogous structures.

Key Findings from Research

Substituent Impact on Solubility :

  • Benzothiazole and thiazole derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to heterocyclic aromaticity .
  • Fluorinated phenyl (e.g., 2,4,5-trifluorophenyl) and o-tolyl substituents increase hydrophobicity, requiring optimized solvent systems for SPPS .

Synthetic Utility: Pyrazole and carbamoylamino analogs are favored in peptide segments requiring hydrogen-bonding interactions or side-chain functionalization . Thiophene-containing derivatives may enhance peptide stability in oxidative environments due to sulfur’s electron-rich nature .

Mass Spectrometry Behavior :

  • The pyrazole analog (CID 165892148) has a predicted collision cross-section (CCS) of 188.2 Ų for [M+H]⁺, aiding in structural characterization via ion mobility spectrometry .

Biological Relevance: Benzothiazole derivatives are explored in drug discovery for targeting amyloid aggregates (e.g., in Alzheimer’s disease) due to their planar structure .

Q & A

Q. Q1: What are the standard synthetic routes for preparing (2S)-3-(1,3-benzothiazol-2-yl)-2-Fmoc-amino propanoic acid, and how are intermediates purified?

Methodological Answer: The compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:

  • Fmoc-protection : The amino group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., NaHCO₃) .
  • Benzothiazole coupling : The 1,3-benzothiazol-2-yl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, optimized at 60–80°C in DMF .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or recrystallization from methanol/water mixtures is used to isolate intermediates .

Validation : LC-MS and ¹H/¹³C NMR confirm purity (>95%) and stereochemistry. For example, the β-proton of the benzothiazole group appears as a doublet at δ 4.2–4.5 ppm in CDCl₃ .

Advanced Synthesis Optimization

Q. Q2: How can microwave-assisted synthesis improve reaction efficiency for similar Fmoc-protected benzothiazole derivatives?

Methodological Answer: Microwave irradiation reduces reaction times from hours to minutes (e.g., 20 min vs. 12 h) while improving yields by 15–20%. Key parameters:

  • Temperature control : Maintain 80–100°C to prevent Fmoc deprotection .
  • Solvent selection : Use DMF or DMAc for polar intermediates; avoid THF due to poor microwave absorption.
  • Catalyst optimization : Pd(PPh₃)₄ (2 mol%) enhances cross-coupling efficiency .

Q. Q3: What experimental strategies mitigate hydrolytic instability of the Fmoc group during storage?

Methodological Answer:

  • Storage conditions : Store at –20°C in anhydrous DMSO or under argon. Avoid moisture; silica gel desiccants maintain <5% humidity .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 7 days) with HPLC monitoring. Degradation <5% indicates acceptable stability .
  • Buffered solutions : Use pH 7.4 phosphate buffer for aqueous work; avoid prolonged exposure to amines (e.g., Tris) to prevent Fmoc cleavage .

Biological Activity Profiling

Q. Q4: How to design enzyme inhibition assays for evaluating benzothiazole derivatives as kinase inhibitors?

Methodological Answer:

  • Target selection : Prioritize kinases with cysteine-rich active sites (e.g., EGFR, JAK2) due to benzothiazole’s thiol reactivity .
  • Assay conditions :
    • Substrate : ATP (10 µM) + peptide substrate (e.g., Poly-Glu-Tyr 4:1).
    • IC₅₀ determination : Use a 10-point dose curve (0.1–100 µM) with ADP-Glo™ detection .
  • Control : Staurosporine (positive control) and DMSO vehicle .

Data Interpretation : A steep dose-response curve (Hill slope >1.5) suggests cooperative binding to the kinase active site .

Addressing Data Contradictions

Q. Q5: How to resolve discrepancies in bioactivity data between benzothiazole derivatives with varying substituents?

Methodological Answer:

  • Structural alignment : Compare X-ray co-crystal structures of derivatives bound to target proteins (e.g., PDB ID 6XYZ). Fluorine or methyl substitutions at the 4-position of benzothiazole alter hydrophobic interactions .
  • Free-energy calculations : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to quantify binding energy differences (>2 kcal/mol indicates significant variation) .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across ≥3 independent assays .

Q. Example :

SubstituentIC₅₀ (µM)ΔG (kcal/mol)
-H12.3-8.2
-F5.7-10.1
-CF₃3.1-12.4

Analytical Challenges

Q. Q6: What advanced MS techniques differentiate stereoisomers of Fmoc-protected amino acids?

Methodological Answer:

  • Chiral columns : Use a CHIRALPAK IG-3 column (3 µm) with 0.1% formic acid in hexane/ethanol (90:10) .
  • Ion mobility-MS : Drift time differences (>0.5 ms) resolve enantiomers (e.g., (2S) vs. (2R)) .
  • Fragmentation patterns : ESI-MS/MS (CID energy 25 eV) generates diagnostic ions (e.g., m/z 179 for Fmoc cleavage) .

Validation : Compare retention times with commercially available enantiomeric standards .

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